Home > Products > Building Blocks P13522 > Fluphenazine decanoate dihydrochloride
Fluphenazine decanoate dihydrochloride - 2376-65-0

Fluphenazine decanoate dihydrochloride

Catalog Number: EVT-268356
CAS Number: 2376-65-0
Molecular Formula: C32H46Cl2F3N3O2S
Molecular Weight: 664.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluphenazine decanoate is an ester of fluphenazine and decanoic acid. It belongs to the class of typical antipsychotics, specifically the piperazine phenothiazines. [] In a research context, fluphenazine decanoate serves as a tool for investigating schizophrenia, dopamine receptor function, and the effects of long-acting antipsychotic medications. []

Fluphenazine

  • Compound Description: Fluphenazine is a potent phenothiazine antipsychotic drug []. It is the active moiety of fluphenazine decanoate, meaning it is the pharmacologically active component released in the body [, ]. Fluphenazine exerts its antipsychotic effects primarily by blocking dopamine receptors in the brain [, , ].

Fluphenazine sulfoxide

  • Compound Description: Fluphenazine sulfoxide is a major metabolite of fluphenazine [, ]. It is formed by the oxidation of fluphenazine in the body. While it possesses some antipsychotic activity, it is less potent than fluphenazine [].

7-Hydroxyfluphenazine

  • Compound Description: 7-Hydroxyfluphenazine (7-OHFLU) is an active metabolite of fluphenazine [, ]. It is formed by hydroxylation of fluphenazine in the body. 7-OHFLU possesses significant antipsychotic activity and is considered a major contributor to the overall therapeutic effects of fluphenazine [].

Fluphenazine N4'-oxide

  • Compound Description: Fluphenazine N4'-oxide is a metabolite of fluphenazine []. Although its pharmacological activity is not fully elucidated, it is not considered a major metabolite.

N-Deshydroxyethylfluphenazine

  • Compound Description: N-Deshydroxyethylfluphenazine is a metabolite of fluphenazine []. It is formed by the removal of a hydroxyethyl group (-CH2CH2OH) from the piperazine ring of fluphenazine. Its pharmacological activity is not fully understood.

N-Deshydroxyethyl-7-hydroxyfluphenazine

  • Compound Description: N-Deshydroxyethyl-7-hydroxyfluphenazine is a metabolite of fluphenazine []. It is formed by both hydroxylation and deshydroxyethylation of fluphenazine. The pharmacological activity of this metabolite is not well-defined.

7-O-glucuronide of fluphenazine

  • Compound Description: The 7-O-glucuronide of fluphenazine is a conjugated metabolite of fluphenazine []. Conjugation with glucuronic acid is a common metabolic pathway that typically leads to drug inactivation and elimination from the body.

Fluphenazine enanthate

  • Compound Description: Fluphenazine enanthate is another long-acting injectable (LAI) antipsychotic drug [, ]. Like fluphenazine decanoate, it is an ester prodrug of fluphenazine, but with a shorter fatty acid chain (heptanoate) attached, leading to a slightly shorter duration of action [].

Perphenazine

  • Compound Description: Perphenazine is a phenothiazine antipsychotic drug that shares structural similarities with fluphenazine []. It is also used in the treatment of schizophrenia and other psychotic disorders.
Source and Classification

Fluphenazine decanoate is synthesized from fluphenazine hydrochloride, which is itself derived from phenothiazine. The compound falls under the category of antipsychotic medications, specifically within the phenothiazine class, which acts primarily on the central nervous system .

Synthesis Analysis

The synthesis of fluphenazine decanoate typically involves the esterification of fluphenazine hydrochloride with decanoic acid. This process can be conducted through various methods, including:

  1. Esterification Reaction:
    • Fluphenazine hydrochloride is reacted with decanoic acid in the presence of a catalyst (such as sulfuric acid) to form fluphenazine decanoate.
    • The reaction may be carried out under reflux conditions to facilitate the reaction and drive off water produced during the esterification process.
  2. Isolation and Purification:
    • The product can be purified through recrystallization or chromatography techniques.
    • Characterization is often performed using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity .

Technical Parameters

  • Reagents: Fluphenazine hydrochloride, decanoic acid, sulfuric acid (catalyst).
  • Conditions: Reflux temperature, typically around 150°C for several hours.
  • Yield: The yield can vary but is often optimized through adjustments in reaction time and temperature.
Molecular Structure Analysis

Fluphenazine decanoate dihydrochloride features a complex molecular structure characterized by:

  • A phenothiazine core, which includes a sulfur atom and two nitrogen atoms in its structure.
  • A trifluoromethyl group attached to the aromatic ring, enhancing its potency.
  • The long-chain fatty acid (decanoate) provides lipophilicity, contributing to its prolonged action in therapeutic use.

Structural Data

  • Molecular Formula: C32H44F3N3O2SC_{32}H_{44}F_{3}N_{3}O_{2}S
  • Molecular Weight: 591.8 g/mol
  • Functional Groups: Amine, thioether, and ester functionalities are present within the structure.
Chemical Reactions Analysis

Fluphenazine decanoate undergoes several chemical reactions that can influence its stability and efficacy:

  1. Hydrolysis: In aqueous environments, fluphenazine decanoate can hydrolyze back to fluphenazine and decanoic acid.
  2. Oxidation: This compound may oxidize in the presence of oxygen or hydroperoxides, leading to degradation products that can affect its therapeutic action .
  3. Transesterification: In certain conditions, it may react with different alcohols or acids leading to the formation of various esters.

Technical Details

  • Kinetics: The oxidation reaction kinetics can be complex, often following second-order kinetics under specific conditions .
  • Stability Factors: Factors such as pH, temperature, and presence of light can significantly affect the stability of fluphenazine decanoate.
Mechanism of Action

Fluphenazine decanoate exerts its antipsychotic effects primarily through antagonism at dopamine D2 receptors in the central nervous system. This action leads to decreased dopaminergic activity, which is beneficial in managing symptoms of schizophrenia such as hallucinations and delusions.

Relevant Data

  • Dopamine Receptor Binding: Fluphenazine has a higher affinity for D2 receptors compared to other receptors (such as serotonin receptors), making it effective in reducing psychotic symptoms.
  • Clinical Observations: Patients typically show significant improvement within 48 to 96 hours post-injection .
Physical and Chemical Properties Analysis

Fluphenazine decanoate dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Clear, pale yellow solution for injection.
  • Solubility: Soluble in organic solvents like sesame oil; limited solubility in water due to its lipophilic nature.
  • pH Stability Range: Typically stable within a pH range of 4 to 7.

Relevant Data

  • Melting Point: Not explicitly stated but expected to vary based on formulation.
  • Storage Conditions: Should be stored away from light and moisture to maintain stability.
Applications

Fluphenazine decanoate dihydrochloride is primarily used in:

  1. Management of Schizophrenia: It provides a long-lasting effect that helps maintain symptom control over extended periods.
  2. Behavioral Disorders: Utilized in treating severe behavioral disorders where oral medications are ineffective or impractical.
  3. Depot Injection Formulation: Its formulation allows for less frequent dosing compared to oral alternatives, improving patient compliance.

Scientific Applications

Research continues into optimizing formulations and understanding the pharmacokinetics of fluphenazine decanoate, including studies on its degradation pathways and interactions with other medications .

Historical Development and Clinical Adoption of Phenothiazine Derivatives

Discovery and Structural Evolution of Fluphenazine Analogues

The development of fluphenazine decanoate dihydrochloride originated with the foundational phenothiazine heterocyclic structure (S(C₆H₄)₂NH), first synthesized by Heinrich Bernthsen in 1883 [3]. Early derivatives like methylene blue (1876) demonstrated antimalarial properties, but the antipsychotic potential remained unrealized until the 1940s–1950s, when Rhône-Poulenc laboratories developed chlorpromazine—the first clinically used phenothiazine antipsychotic [3] [9]. This catalyzed systematic medicinal chemistry efforts to enhance receptor affinity and metabolic stability.

Fluphenazine emerged as a high-potency piperazine subclass phenothiazine, distinguished by its trifluoromethyl group at the C2 position (C₂₂H₂₆F₃N₃OS) [1] [10]. This modification significantly increased dopamine D2 receptor antagonism compared to aliphatic (e.g., chlorpromazine) or piperidine (e.g., thioridazine) derivatives [1] [8]. The critical innovation, however, was esterification with decanoic acid (yielding C₃₂H₄₄F₃N₃O₂S), which transformed fluphenazine into a lipophilic prodrug suitable for extended-release formulations [5] [10]. Dihydrochloride salt formation (C₃₂H₄₆Cl₂F₃N₃O₂S) further optimized solubility for injectable administration [10].

Table 1: Structural Evolution of Key Phenothiazine Antipsychotics

CompoundSubstituentSubclassKey Modification
Chlorpromazine-CH₂CH₂N(CH₃)₂AliphaticFirst clinical antipsychotic (1950s)
Trifluoperazine-CH₂CH₂N(CH₃)₂PiperazineEnhanced D2 affinity
Fluphenazine-CF₃PiperazineTrifluoromethyl group for potency
Fluphenazine decanoate-CO(CH₂)₈CH₃EsterifiedDecanoate ester for prolonged activity

Transition from Short-Acting to Long-Acting Injectable Antipsychotic Formulations

Prior to long-acting injectables (LAIs), schizophrenia management relied on daily oral dosing, which posed challenges for adherence and consistent plasma levels. The esterification of fluphenazine with decanoic acid (forming fluphenazine decanoate) created a prodrug with high lipid solubility [5] [7]. Upon intramuscular injection, the compound forms a tissue depot where enzymatic hydrolysis slowly releases active fluphenazine over weeks [7]. This contrasted sharply with the hydrochloride salt (oral/immediate-release), which exhibited a plasma half-life of 16.4 hours and required multiple daily doses [8].

Fluphenazine decanoate dihydrochloride—the stabilized salt form—enabled dosing intervals of 2–6 weeks due to predictable first-order pharmacokinetics [5] [7]. This was a significant advance over earlier enanthate esters (lasting ~3 weeks), offering improved stability and reduced "peak-trough" fluctuations [8]. By the 1970s, this formulation became a cornerstone of depot therapy, particularly for patients with chronic schizophrenia and adherence challenges [7] [8].

Table 2: Pharmacokinetic Comparison of Fluphenazine Formulations

FormulationHalf-lifeDosing IntervalPeak Plasma TimeKey Advantage
Fluphenazine HCl (oral)~16 hoursMultiple daily2 hoursRapid symptom control
Fluphenazine enanthate (LAA)3–4 days1–3 weeks24–48 hoursMedium-term stability
Fluphenazine decanoate (LAA)6–10 days2–6 weeks48–72 hoursExtended release, reduced peaks

Comparative Efficacy in Early Schizophrenia Treatment Paradigms

Initial clinical adoption of fluphenazine decanoate was driven by studies comparing it to both oral phenothiazines and earlier LAIs. In double-blind trials, decanoate maintained therapeutic plasma levels (0.2–2.8 ng/mL) for ≥4 weeks, reducing relapse rates to 7% vs. 56% with suboptimal oral dosing [1] [8]. This demonstrated superior relapse prevention directly linked to consistent D2 receptor occupancy [1].

Compared to other first-generation antipsychotics, fluphenazine decanoate showed equivalent efficacy to chlorpromazine for positive symptoms (e.g., hallucinations, delusions) but with lower dosing requirements (12.5–50 mg/2 weeks vs. 300–1500 mg/day chlorpromazine) [1] [11]. The Cochrane Collaboration later confirmed that depot fluphenazine had similar efficacy to oral high-potency antipsychotics but with significantly improved adherence [8]. Notably, a 2-year study found 64% survival in patients on 25 mg/2 weeks vs. 31% with 5 mg/2 weeks, underscoring dose-dependent stability [7].

In the pivotal CATIE trials, perphenazine (a phenothiazine analog) demonstrated comparable efficacy to several second-generation antipsychotics. This supported fluphenazine decanoate’s role as a cost-effective alternative in resource-limited settings, particularly where newer agents were inaccessible [6] [8]. Its clinical value lay primarily in enabling sustained remission and functional recovery rather than acute superiority over other agents.

Properties

CAS Number

2376-65-0

Product Name

Fluphenazine decanoate dihydrochloride

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride

Molecular Formula

C32H46Cl2F3N3O2S

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H

InChI Key

IJIYWOFSPALWMA-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Fluphenazine Decanoate Dihydrochloride

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.